3,4,6-Tribromo-2-methylaniline

Catalog No.
S15369490
CAS No.
M.F
C7H6Br3N
M. Wt
343.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,6-Tribromo-2-methylaniline

Product Name

3,4,6-Tribromo-2-methylaniline

IUPAC Name

3,4,6-tribromo-2-methylaniline

Molecular Formula

C7H6Br3N

Molecular Weight

343.84 g/mol

InChI

InChI=1S/C7H6Br3N/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,11H2,1H3

InChI Key

GEYHZUNOVOGZEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1Br)Br)Br)N

3,4,6-Tribromo-2-methylaniline is an organic compound with the molecular formula C7H6Br3NC_7H_6Br_3N. It is a derivative of aniline, characterized by the presence of three bromine atoms substituted at the 3, 4, and 6 positions of the benzene ring, along with a methyl group at the 2 position. This specific substitution pattern influences its chemical properties and reactivity, making it a compound of interest in various fields such as chemistry and biology.

  • Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert bromine atoms to hydrogen, yielding less brominated or non-brominated aniline derivatives. Sodium borohydride or hydrogen gas in the presence of a catalyst are typical reducing agents.
  • Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles such as amines, thiols, or alkoxides can replace bromine atoms under suitable conditions.

The synthesis of 3,4,6-Tribromo-2-methylaniline typically involves the bromination of 2-methylaniline. This process can be performed using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually conducted in solvents such as acetic acid or chloroform while maintaining specific temperatures to avoid over-bromination.

In industrial settings, a multi-step process starting from readily available raw materials may be employed. This process often includes nitration, reduction, and subsequent bromination steps, with careful control of reaction conditions to achieve high yields and purity.

3,4,6-Tribromo-2-methylaniline has several applications:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules and is used as an intermediate in preparing dyes and pharmaceuticals.
  • Biological Studies: The compound is explored for its potential use in drug development due to its biological activity.
  • Industrial Use: It is utilized in producing specialty chemicals and materials with specific properties.

The interaction studies involving 3,4,6-Tribromo-2-methylaniline focus on its reactivity with various molecular targets. The compound's structure allows it to participate in diverse chemical interactions that influence both its reactivity and biological activity. Specific pathways and molecular targets may vary depending on the application context and environmental conditions.

Several compounds share structural similarities with 3,4,6-Tribromo-2-methylaniline:

  • 2,4,6-Tribromoaniline: Lacks the methyl group at the 2 position but has a similar bromination pattern.
  • 3,5-Dibromo-4-methylaniline: Contains two bromine atoms and a methyl group but differs in substitution positions.
  • 2,4,6-Tribromo-3-methylaniline: Another isomer with different substitution patterns.

Uniqueness

3,4,6-Tribromo-2-methylaniline is unique due to its specific substitution pattern that imparts distinct chemical properties and reactivity compared to these similar compounds. The combination of three bromine atoms and a methyl group at precise locations makes it particularly valuable for various synthetic and research applications.

Compound NameMolecular FormulaUnique Features
3,4,6-Tribromo-2-methylanilineC7H6Br3NThree bromines at 3, 4, 6 positions; methyl at 2
2,4,6-TribromoanilineC7H5Br3NNo methyl group
3,5-Dibromo-4-methylanilineC7H7Br2NTwo bromines; differs in positions
2,4,6-Tribromo-3-methylanilineC7H6Br3NIsomeric structure

This detailed comparison highlights how the unique structure of 3,4,6-Tribromo-2-methylaniline contributes to its distinct properties and applications within chemical research and industry.

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

342.80299 g/mol

Monoisotopic Mass

340.80504 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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